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Application Note
Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor (VEGF)

and Fibroblast Growth Factor (FGF) receptors, key drivers of tumor angiogenesis and growth.

[1][2][3] Understanding the impact of Brivanib on the tumor microenvironment (TME) is crucial

for evaluating its therapeutic efficacy and identifying predictive biomarkers. This document

provides a comprehensive set of protocols to assess the multifaceted effects of Brivanib on

the TME, focusing on angiogenesis, cell proliferation, hypoxia, and the immune cell infiltrate.

Brivanib exerts its anti-tumor activity by inhibiting the phosphorylation of VEGFR-2 and FGFR-

1, which in turn blocks downstream signaling pathways, including the PI3K/Akt and

Ras/Raf/ERK pathways.[4] This inhibition leads to a reduction in microvessel density,

decreased tumor cell proliferation, and induction of apoptosis.[5][6] Preclinical studies in

various xenograft models have demonstrated significant tumor growth inhibition with Brivanib
treatment.[6] Clinical trials have primarily investigated Brivanib in hepatocellular carcinoma

(HCC), showing some evidence of anti-tumor activity.[5][7][8]

These protocols are designed to provide a standardized framework for researchers to

investigate and quantify the biological effects of Brivanib, thereby facilitating the comparison of

data across different studies and models.
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Data Presentation: Summary of Brivanib's Effects
The following tables summarize quantitative data on the effects of Brivanib from preclinical

and clinical studies.

Table 1: Preclinical Efficacy of Brivanib in Xenograft Models

Model Dosage Endpoint Result Reference

L2987 Human

Tumor Xenograft
107 mg/kg

Tumor Cell

Proliferation (Ki-

67)

76% reduction in

staining
[9]

L2987 Human

Tumor Xenograft
107 mg/kg

Microvessel

Density (CD34)

76% reduction in

staining
[9]

HepG2 HCC

Orthotopic

Xenograft

Not Specified
Microvessel

Density (CD31)

Treated: 40.8 ±

17.3 vessels/field

vs. Control: 55.2

± 9.05

vessels/field

[10]

Hep3B HCC

Xenograft
90 mg/kg/day

Tumor Growth

Inhibition

64% reduction in

tumor growth
[6]

Patient-Derived

HCC Xenografts
Not Specified Tumor Growth

Significant

suppression in 5

of 6 xenograft

lines

[1]

Table 2: Clinical Efficacy of Brivanib in Advanced Hepatocellular Carcinoma (HCC)
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Study
Phase

Treatmen
t Line

N

Median
Overall
Survival
(OS)

Median
Time to
Progressi
on (TTP)

Objective
Respons
e Rate
(ORR)

Referenc
e

Phase III

(BRISK-

PS)

Second-

line (post-

sorafenib)

395

9.4 months

(Brivanib)

vs. 8.2

months

(Placebo)

4.2 months

(Brivanib)

vs. 2.7

months

(Placebo)

10%

(Brivanib)

vs. 2%

(Placebo)

[7]

Phase III

(BRISK-

FL)

First-line 1,155

No

significant

improveme

nt vs.

Sorafenib

Not

reported as

primary

outcome

Not

reported as

primary

outcome

[8]

Phase III

(Adjuvant

to TACE)

Adjuvant 502

26.4

months

(Brivanib)

vs. 26.1

months

(Placebo)

8.4 months

(Brivanib)

vs. 4.9

months

(Placebo)

48%

(Brivanib)

vs. 42%

(Placebo)

[2][11]

Phase II First-line 55
10.0

months
2.7 months

7.3% (1

CR, 3 PR)
[5]

Experimental Protocols
Assessment of Angiogenesis and Cell Proliferation by
Immunohistochemistry (IHC)
This protocol details the staining of tumor tissue sections for CD31 (a marker for endothelial

cells to assess microvessel density) and Ki-67 (a marker for cellular proliferation).

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
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Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen retrieval solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)

Hydrogen peroxide (3%)

Blocking buffer (e.g., 10% normal goat serum in PBS)

Primary antibodies: Rabbit anti-CD31, Rabbit anti-Ki-67

HRP-conjugated secondary antibody (anti-rabbit)

DAB substrate kit

Hematoxylin counterstain

Mounting medium

Protocol:

Deparaffinization and Rehydration:

Immerse slides in two changes of xylene for 5 minutes each.

Rehydrate through a graded series of ethanol: 100% (2x, 3 min each), 95% (2x, 3 min

each), 70% (2x, 3 min each).

Rinse in deionized water.

Antigen Retrieval:

Immerse slides in pre-heated antigen retrieval solution.

Heat in a pressure cooker or water bath according to manufacturer's instructions (e.g., 95-

100°C for 20-30 minutes).
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Allow slides to cool to room temperature.

Peroxidase Blocking:

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous

peroxidase activity.

Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

Blocking:

Incubate sections with blocking buffer for 30-60 minutes at room temperature.

Primary Antibody Incubation:

Dilute primary antibodies (anti-CD31 and anti-Ki-67) in blocking buffer according to the

manufacturer's recommended concentration.

Apply diluted primary antibody to the sections and incubate overnight at 4°C in a

humidified chamber.

Secondary Antibody Incubation:

Rinse slides with wash buffer (3x, 5 min each).

Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

Detection:

Rinse slides with wash buffer (3x, 5 min each).

Apply DAB substrate and incubate until the desired brown color develops.

Rinse with deionized water to stop the reaction.

Counterstaining and Mounting:

Counterstain with hematoxylin for 1-2 minutes.
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Rinse with water.

Dehydrate through a graded series of ethanol and clear in xylene.

Mount coverslips using a permanent mounting medium.

Quantification:

Microvessel Density (MVD): Capture images of CD31-stained sections. Count the number of

CD31-positive vessels in several high-power fields (HPFs) and calculate the average MVD

per HPF.

Proliferation Index: Capture images of Ki-67-stained sections. Count the number of Ki-67-

positive nuclei and the total number of tumor cell nuclei in several HPFs. The proliferation

index is the percentage of Ki-67-positive cells.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by
Flow Cytometry
This protocol describes the isolation and immunophenotyping of TILs from fresh tumor tissue.

Materials:

Fresh tumor tissue

RPMI-1640 medium

Enzyme digestion cocktail (e.g., collagenase, hyaluronidase, DNase)

Fetal Bovine Serum (FBS)

70 µm cell strainer

Red blood cell (RBC) lysis buffer

FACS buffer (PBS with 2% FBS)

Fc block (anti-CD16/32)
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Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, FoxP3, CD19, NK1.1)

Live/Dead stain

Flow cytometer

Protocol:

Tumor Dissociation:

Mince fresh tumor tissue into small pieces in a petri dish containing RPMI-1640.

Transfer the minced tissue to a tube containing the enzyme digestion cocktail.

Incubate at 37°C for 30-60 minutes with gentle agitation.

Neutralize the enzymes by adding RPMI-1640 with 10% FBS.

Single-Cell Suspension Preparation:

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

Centrifuge the cell suspension and discard the supernatant.

Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room

temperature.

Wash the cells with FACS buffer.

Staining:

Count the viable cells.

Resuspend the cells in FACS buffer and add Fc block to prevent non-specific antibody

binding. Incubate for 10-15 minutes.

Add the cocktail of fluorescently-conjugated antibodies and the Live/Dead stain.
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Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Flow Cytometry Analysis:

Resuspend the stained cells in FACS buffer.

Acquire the data on a flow cytometer.

Analyze the data using appropriate software to quantify different immune cell populations

within the CD45+ leukocyte gate.

Assessment of Tumor Hypoxia by
Immunohistochemistry (IHC)
This protocol details the staining for Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Carbonic

Anhydrase IX (CAIX), two endogenous markers of hypoxia.[12][13][14]

Materials:

FFPE tumor tissue sections (5 µm)

Reagents for deparaffinization, rehydration, and antigen retrieval as in Protocol 1.

Primary antibodies: Rabbit anti-HIF-1α, Rabbit anti-CAIX

Other reagents as listed in Protocol 1.

Protocol:

Follow the same steps as outlined in the IHC protocol for CD31 and Ki-67, substituting the

primary antibodies with anti-HIF-1α and anti-CAIX.

Quantification:

Capture images of HIF-1α and CAIX-stained sections.
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Assess the percentage of positive tumor cells and the staining intensity (e.g., on a scale of 0-

3).

A semi-quantitative H-score can be calculated by multiplying the percentage of positive cells

by the intensity score.

Evaluation of Pericyte Coverage by
Immunofluorescence (IF)
This protocol describes the co-staining of endothelial cells (CD31) and pericytes (α-SMA or

NG2) to assess vessel normalization.

Materials:

Frozen or FFPE tumor tissue sections (5 µm)

Acetone (for frozen sections) or reagents for deparaffinization and antigen retrieval (for

FFPE)

Blocking buffer (e.g., 10% normal goat serum in PBS)

Primary antibodies: Goat anti-CD31, Rabbit anti-α-SMA (or Rabbit anti-NG2)

Fluorophore-conjugated secondary antibodies: Donkey anti-Goat (e.g., Alexa Fluor 488),

Donkey anti-Rabbit (e.g., Alexa Fluor 594)

DAPI for nuclear counterstaining

Mounting medium with anti-fade reagent

Protocol:

Tissue Preparation:

For frozen sections, fix with cold acetone for 10 minutes.

For FFPE sections, perform deparaffinization and antigen retrieval as described in the IHC

protocol.
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Blocking:

Incubate sections with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation:

Apply a cocktail of the primary antibodies (anti-CD31 and anti-α-SMA/NG2) diluted in

blocking buffer.

Incubate overnight at 4°C.

Secondary Antibody Incubation:

Rinse slides with wash buffer (3x, 5 min each).

Apply a cocktail of the fluorophore-conjugated secondary antibodies.

Incubate for 1 hour at room temperature in the dark.

Counterstaining and Mounting:

Rinse slides with wash buffer (3x, 5 min each).

Mount with a medium containing DAPI.

Quantification:

Capture fluorescent images using a confocal or fluorescence microscope.

Quantify the length of CD31-positive vessels that are also co-localized with α-SMA or NG2

staining.

Calculate the percentage of pericyte-covered vessels.

Mandatory Visualizations
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Caption: Brivanib inhibits VEGF and FGF signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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